molecular formula C5H6O4 B14487298 Methyl 2-formyl-3-hydroxyprop-2-enoate CAS No. 64516-52-5

Methyl 2-formyl-3-hydroxyprop-2-enoate

Cat. No.: B14487298
CAS No.: 64516-52-5
M. Wt: 130.10 g/mol
InChI Key: JKTLOOWHBTZADS-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of enones It features a formyl group (–CHO) and a hydroxyl group (–OH) attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the aldol condensation of methyl glyoxylate with formaldehyde, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed

    Oxidation: Methyl 2-carboxy-3-hydroxyprop-2-enoate.

    Reduction: Methyl 2-formyl-3-hydroxypropan-2-ol.

    Substitution: Methyl 2-formyl-3-chloroprop-2-enoate.

Scientific Research Applications

Methyl 2-formyl-3-hydroxyprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-formyl-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formyl-3-hydroxybut-2-enoate: Similar structure but with an additional methyl group.

    Ethyl 2-formyl-3-hydroxyprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-formyl-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial processes.

Properties

CAS No.

64516-52-5

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

methyl 2-formyl-3-hydroxyprop-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-3,6H,1H3

InChI Key

JKTLOOWHBTZADS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CO)C=O

Origin of Product

United States

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